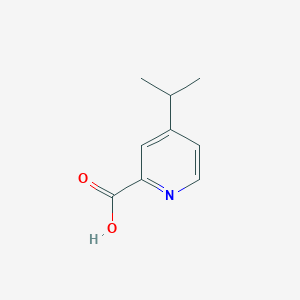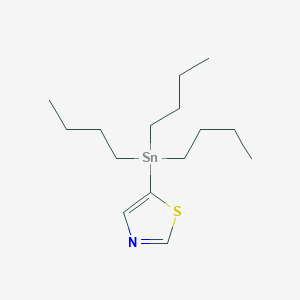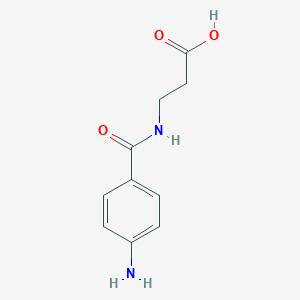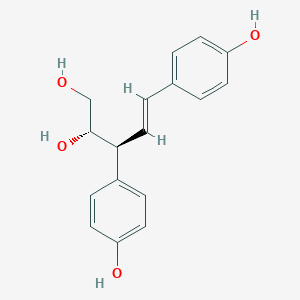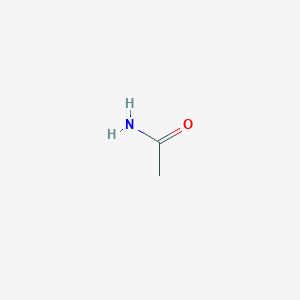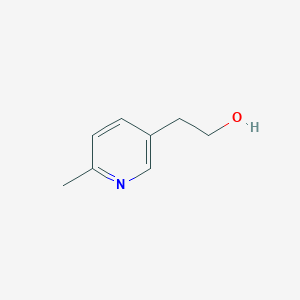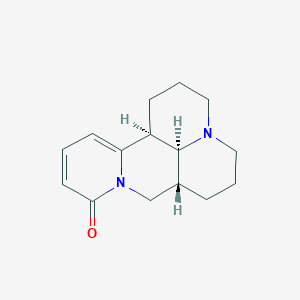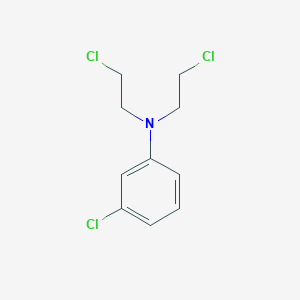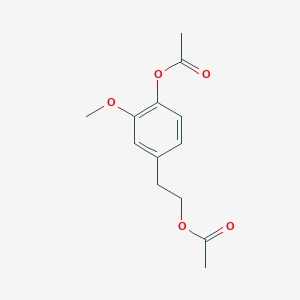
4-(乙酰氧基)-3-甲氧基苯甲醇乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific data regarding the molecular structure of “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” was not found in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, solubility, and reactivity. Unfortunately, specific physical and chemical properties of “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” were not found in the available literature .科学研究应用
Biotechnological Applications: Acetogenic Bacteria
Acetogenic bacteria utilize the Wood–Ljungdahl pathway to reduce CO2 to acetyl-CoA, which is a central intermediate for various chemical compounds such as acetate, ethanol, or butyrate. The ability of these bacteria to convert a wide range of substrates, including industrial waste gas, methanol, formate, and CO, has sparked significant interest in using them as industrial platform organisms. They are considered for the production of valuable compounds like acetone or biopolymers .
Pharmaceutical Research: Anti-inflammatory and Antimicrobial Agents
In pharmaceutical research, acylated flavonoids, which share a similar acetoxy functional group with 4-(Acetyloxy)-3-methoxybenzenethanol Acetate, have shown potential as antimicrobial and anti-inflammatory agents. Molecular docking studies suggest that the acetoxy group enhances binding affinities to molecular targets, indicating that compounds with this functional group could be considered in future drug development .
作用机制
Target of Action
It’s known that acetylated compounds often interact with various enzymes and proteins within the cell . The specific targets would depend on the structural and functional properties of the compound.
Mode of Action
Acetylated compounds generally exert their effects by modifying the activity of their target proteins or enzymes . This can result in changes to cellular processes, including metabolic pathways, signal transduction, and gene expression .
Biochemical Pathways
For instance, acetylation is a common modification of antimicrobial peptides, affecting their mechanism of action . Acetyl-CoA, a related compound, is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
The pharmacokinetics of similar acetylated compounds have been studied . These studies suggest that the compound’s bioavailability could be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition.
Result of Action
For example, acetylation can increase the antimicrobial activity of peptides by improving their ability to disrupt cell membrane integrity and bind with DNA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as pH, enzyme levels, and the presence of other metabolites .
安全和危害
未来方向
The future directions for research on “4-(Acetyloxy)-3-methoxybenzenethanol Acetate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions were not found in the available literature .
属性
IUPAC Name |
2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNYEIJAGJNUPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetyloxy)-3-methoxybenzenethanol Acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B32607.png)

